1,4-Di-tert-butylbenzene

Vapor Pressure Thermodynamics Separation Science

1,4-Di-tert-butylbenzene (DTBB) is a para-substituted dialkylbenzene (CAS 1012-72-2), distinguished by its precise regioisomeric configuration that dictates unique steric and electronic properties unattainable with ortho or meta isomers. This white crystalline solid (mp 76–78 °C) serves as a high-purity model compound for crystal morphology and solid-state phase transformation studies. Its established role as a substrate in dimetalation reactions and extensive thermodynamic characterization make it an indispensable reference standard for analytical calibration and property estimation. Substituting isomers compromises reaction selectivity and material compliance. Choose DTBB for research precision.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 1012-72-2
Cat. No. B089470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di-tert-butylbenzene
CAS1012-72-2
Synonyms1,4-di-tert-butylbenzene
para-di-tert-butylbenzene
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3
InChIKeyOOWNNCMFKFBNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di-tert-butylbenzene (CAS 1012-72-2): Structural Identity and Baseline Physicochemical Properties for Procurement


1,4-Di-tert-butylbenzene (DTBB) is a C14H22 dialkylbenzene derivative characterized by two tert-butyl groups in a para-substitution pattern on the benzene ring [1]. Under ambient conditions, it exists as a white crystalline solid . Its fundamental physicochemical properties—critical for initial material qualification—include a melting point of 76–78 °C [2] and a boiling point of 236 °C at standard pressure .

Why 1,4-Di-tert-butylbenzene (CAS 1012-72-2) Cannot Be Generically Substituted by Other tert-Butylbenzene Isomers


The interchangeability of tert-butylbenzene derivatives in industrial or research applications is fundamentally limited by regioisomerism. The para-substitution pattern of 1,4-di-tert-butylbenzene (DTBB) dictates a distinct molecular geometry, steric environment, and electronic distribution compared to its ortho, meta, or mono-substituted analogs. For instance, the 1,3-di-tert-butylbenzene isomer exhibits a different spatial arrangement of its bulky tert-butyl groups, which critically alters its interaction with catalysts, active sites, and other molecules [1]. This divergence manifests as quantifiable differences in thermodynamic properties, phase behavior, and chemical reactivity. A user cannot assume that performance data or process parameters established for DTBB will translate to its isomers; such substitution risks altered reaction selectivity, unintended phase transitions, or non-compliant material properties in the final application [2].

Quantitative Differentiation of 1,4-Di-tert-butylbenzene (CAS 1012-72-2) from Key Comparators


Comparative Vapor Pressure: 1,4-Di-tert-butylbenzene vs. 1,3,5-Tri-tert-butylbenzene

The vapor pressure of 1,4-di-tert-butylbenzene is significantly higher than that of the more sterically hindered 1,3,5-tri-tert-butylbenzene. This difference is critical for processes involving phase separation or distillation. [1]

Vapor Pressure Thermodynamics Separation Science

Thermodynamic Differentiation: Enthalpy of Phase Transition in 1,4-Di-tert-butylbenzene vs. tert-Butylbenzene

A direct calorimetric study reveals a unique solid-solid phase transition in 1,4-di-tert-butylbenzene that is absent in its mono-substituted precursor, tert-butylbenzene. This behavior has implications for thermal processing and material stability. [1]

Thermodynamics Phase Transition Calorimetry

Catalytic Reaction Selectivity: Synthesis of 1,4-Di-tert-butylbenzene vs. 1,3-Di-tert-butylbenzene

In the vapor-phase alkylation of tert-butylbenzene with tert-butyl acetate over Al-MCM-41 catalysts, the selectivity between the 1,4- and 1,3-di-tert-butylbenzene isomers is strongly temperature-dependent, allowing for controlled synthesis of the desired para-isomer. [1]

Catalysis Selectivity Alkylation

Validated Application Scenarios for 1,4-Di-tert-butylbenzene (CAS 1012-72-2) Based on Differential Evidence


Crystallization and Solvent Effect Studies

Due to its well-defined crystalline habit and availability in high purity, 1,4-di-tert-butylbenzene is a suitable model compound for fundamental studies on the effect of solvents and crystallization conditions on crystal morphology [1]. Its distinct crystal-to-plastic crystal phase transition, as detailed in Section 3, also makes it a valuable system for investigating solid-state phase transformations [2].

Synthetic Intermediate in Organic Chemistry

The established synthesis and its role as a substrate in further reactions, such as dimetalation, position 1,4-di-tert-butylbenzene as a valuable intermediate for preparing more complex aromatic compounds [3]. Its specific steric and electronic environment, conferred by the para-tert-butyl groups, is key to directing subsequent functionalization.

Thermodynamic Reference and Model Compound

The extensive and precise thermodynamic characterization of 1,4-di-tert-butylbenzene, including its vapor pressure, heat capacities, and phase transition enthalpies [2][4], establishes it as a high-quality reference compound for calibrating analytical instruments, validating thermodynamic models, and contributing to group-contribution methodologies for property estimation [5].

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